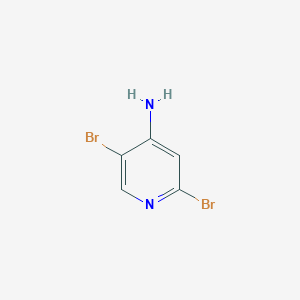

2,5-Dibromopyridin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromopyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGXHTUVJIPLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70620754 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221241-37-8 | |

| Record name | 2,5-Dibromopyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70620754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,5-Dibromopyridin-4-amine CAS number

An In-depth Technical Guide to 2,5-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this technical guide on this compound. This document is intended to be a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The pyridine scaffold is a cornerstone in the design of biologically active molecules, and its halogenated derivatives, such as the one discussed herein, offer a versatile platform for the construction of novel chemical entities. This guide moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and to present protocols that are self-validating in their logic.

Core Compound Identification and Properties

CAS Number: 221241-37-8[1]

Synonyms: 4-Amino-2,5-dibromopyridine, 2,5-dibromopyridine-4-amine, 4-Pyridinamine, 2,5-dibromo-[1]

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI | InChI=1S/C5H4Br2N2/c6-3-2-9-5(7)1-4(3)8/h1-2H,(H2,8,9) | [1] |

| InChI Key | MNGXHTUVJIPLKB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=C(C(=NC=C1Br)Br)N |

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Multi-step Approach

A logical approach to the synthesis of this compound would likely start from a more readily available aminopyridine derivative, followed by selective bromination.

Sources

A Comprehensive Technical Guide to 2,5-Dibromopyridin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2,5-Dibromopyridin-4-amine, a halogenated pyridine derivative of significant interest to the pharmaceutical and chemical research sectors. The document delineates its core physicochemical properties, with a primary focus on its molecular weight of approximately 251.91 g/mol .[1][2][3] A detailed, plausible synthetic protocol is presented, accompanied by a mechanistic rationale for achieving the desired regioselectivity. Furthermore, this guide explores the compound's utility as a versatile synthetic building block in drug discovery, particularly in the construction of complex molecular scaffolds via cross-coupling reactions. Safety protocols, handling procedures, and storage requirements are also outlined to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical intermediate.

Introduction to Polyfunctional Pyridines

Polyfunctional pyridines are a cornerstone of modern medicinal chemistry and materials science.[4] Their inherent structural motifs are prevalent in numerous natural products and pharmacologically active compounds.[5] The incorporation of multiple, distinct functional groups—such as halogens and amines—onto the pyridine ring provides a powerful platform for synthetic diversification. Halogen atoms, particularly bromine, serve as versatile synthetic handles for metal-catalyzed cross-coupling reactions, while the amino group can act as a nucleophile, a base, or a directing group in subsequent chemical transformations.[6] this compound embodies this versatility, offering two chemically distinct bromine atoms and a nucleophilic amino group, making it a highly valuable precursor for generating libraries of complex molecules.[6][7]

Physicochemical Properties

The fundamental characteristics of this compound are crucial for its application in synthesis. The precise molecular weight and other physical properties dictate its behavior in chemical reactions and analytical procedures.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [1][8] |

| Molecular Weight | 251.91 g/mol | [1][2][3] |

| Exact Mass | 251.87207 Da | [1][2][3] |

| CAS Number | 221241-37-8 | [8] |

| Appearance | Solid | [8] |

| IUPAC Name | This compound | |

| Topological Polar Surface Area | 38.9 Ų | [1][3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound presents a challenge in regioselectivity. The amino group at the 4-position is a strong activating group and directs electrophiles to the ortho positions (3 and 5). Therefore, a direct bromination of 4-aminopyridine would be expected to yield 3,5-dibromopyridin-4-amine. To achieve the 2,5-dibromo substitution pattern, a multi-step approach starting from a pre-functionalized pyridine is necessary. A plausible route involves the Sandmeyer reaction of a suitable aminopyridine precursor.

Proposed Synthetic Pathway

A logical synthetic strategy involves the diazotization of 2-amino-5-bromopyridine followed by a Sandmeyer-type reaction to introduce the second bromine atom, and subsequent functional group manipulations to install the 4-amino group. However, a more direct, albeit challenging, approach could be the controlled bromination of a protected 4-aminopyridine. Below is a conceptual workflow for its preparation.

Caption: Plausible synthetic pathways to dibrominated 4-aminopyridines.

Detailed Experimental Protocol (Hypothetical)

This protocol outlines the synthesis of this compound starting from 2,5-Dibromopyridine, based on established chemical principles of nitration and reduction.

Step 1: Nitration of 2,5-Dibromopyridine

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (50 mL) to 0°C in an ice-water bath.

-

Addition of Starting Material: Slowly add 2,5-Dibromopyridine (10.0 g, 42.2 mmol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitration: Add a mixture of concentrated sulfuric acid (25 mL) and fuming nitric acid (10 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 16 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice (200 g). A precipitate will form.

-

Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Drying: Dry the resulting solid (2,5-Dibromo-4-nitropyridine) under vacuum to yield the intermediate product.

Step 2: Reduction of 2,5-Dibromo-4-nitropyridine

-

Reaction Setup: To a round-bottom flask, add the 2,5-Dibromo-4-nitropyridine (5.0 g, 17.7 mmol), ethanol (100 mL), and water (20 mL).

-

Addition of Reducing Agent: Heat the mixture to reflux and add iron powder (5.0 g, 89.5 mmol) portion-wise. Add concentrated hydrochloric acid (2 mL) to initiate the reaction.

-

Reaction: Maintain the reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a valuable scaffold for building diverse molecular libraries.

-

Synthetic Building Block: The two bromine atoms exhibit different reactivity. The bromine at the 2-position is more susceptible to nucleophilic aromatic substitution due to the electron-withdrawing effect of the ring nitrogen. This differential reactivity allows for sequential, site-selective functionalization.

-

Cross-Coupling Reactions: Both bromine atoms can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig aminations. This enables the introduction of a wide variety of aryl, alkyl, and amino substituents to construct complex molecules.

-

Medicinal Chemistry: The aminopyridine core is a known pharmacophore present in numerous biologically active compounds.[6] Derivatives of this scaffold can be synthesized and screened for various therapeutic targets. For instance, deuterated aminopyridine derivatives have been successfully used to improve the metabolic stability of drug candidates.[9]

Workflow for Library Synthesis

Caption: Workflow for parallel synthesis using this compound.

Safety, Handling, and Storage

GHS Hazard Classification (Anticipated):

| Hazard Class | Statement | Source |

| Acute Toxicity, Oral | Harmful if swallowed | [1][10] |

| Skin Corrosion/Irritation | Causes skin irritation | [1][11] |

| Serious Eye Damage/Irritation | Causes serious eye irritation/damage | [1][11] |

| STOT - Single Exposure | May cause respiratory irritation | [10][11] |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12]

-

Avoid contact with skin and eyes.[12]

-

Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13]

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][13]

Storage:

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Store locked up and away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

This compound is a strategically important chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its defined molecular weight of 251.91 g/mol and its polyfunctional nature provide a robust platform for creating novel molecules. The ability to perform selective, sequential reactions on its two distinct bromine atoms allows for the controlled construction of complex and diverse chemical libraries. Adherence to strict safety and handling protocols is essential when working with this compound. As the demand for novel heterocyclic compounds in pharmaceutical research continues to grow, the value of versatile building blocks like this compound will undoubtedly increase.

References

- Safety D

- 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem. [Link]

- CN105061301A - Synthesis method of 2,5-dibromopyridine - Google P

- A convenient and scalable process for preparation of 2,5-dibromopyridine - Heterocyclic Letters. [Link]

- 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem. [Link]

- 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem. [Link]

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines - ResearchG

Sources

- 1. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,5-Dibromopyridin-3-amine | C5H4Br2N2 | CID 19387532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. heteroletters.org [heteroletters.org]

- 5. 2,5-Dibromopyridine: Applications in Organic Chemistry and Green Synthesis_Chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physical Properties of 2,5-Dibromopyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Foreword

2,5-Dibromopyridin-4-amine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, this guide provides a comprehensive overview of the physical and chemical properties of this compound, moving beyond catalog data to offer insights into its experimental characterization. Understanding these fundamental properties is critical for its effective application in novel synthesis, reaction optimization, and the development of new chemical entities. This document is structured to provide not just data, but also the context and methodology behind the characterization of this important building block.

Core Molecular and Physical Characteristics

This compound, with the CAS number 221241-37-8, is a solid at room temperature.[1] Its molecular structure, featuring a pyridine ring substituted with two bromine atoms and an amino group, dictates its chemical reactivity and physical behavior. The precise positioning of these functional groups influences the molecule's polarity, crystal packing, and solubility, which are critical parameters for its use in synthetic chemistry.

A summary of the fundamental physical and chemical properties of this compound is presented in Table 1. While some of these values are predicted based on computational models, they provide a valuable starting point for experimental design.

Table 1: Core Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 221241-37-8 | [1] |

| Molecular Formula | C₅H₄Br₂N₂ | [1] |

| Molecular Weight | 251.91 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥98% | [1] |

| Boiling Point | 332.1 ± 37.0 °C (Predicted) | [2] |

| Density | 2.1 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 154.6 ± 26.5 °C (Predicted) | [2] |

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular framework, confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, both ¹H and ¹³C NMR would provide definitive information about the arrangement of atoms. While specific experimental spectra for this isomer are not widely published, a predictive analysis based on established chemical shift principles for substituted pyridines can be made.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the bromine atoms and the electron-donating nature of the amino group.

-

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbons attached to bromine would exhibit characteristic chemical shifts, as would the carbons of the pyridine ring and the carbon bearing the amino group.

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine, C-N stretching, and the vibrations of the pyridine ring. The presence of carbon-bromine bonds would also be indicated by absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound, the mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br isotopes).

Solubility Profile

Experimental Protocol for Solubility Determination

This protocol describes a qualitative and semi-quantitative method for assessing the solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)

-

Small vials or test tubes

-

Vortex mixer

-

Analytical balance

Procedure:

-

Qualitative Assessment:

-

Add approximately 1-2 mg of this compound to a vial.

-

Add 1 mL of the test solvent.

-

Vortex the mixture for 30 seconds.

-

Visually inspect the solution for any undissolved solid.

-

Categorize the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Semi-Quantitative Assessment:

-

Accurately weigh a known amount of this compound (e.g., 10 mg) into a vial.

-

Add the test solvent in small, measured increments (e.g., 0.1 mL).

-

After each addition, vortex the mixture until the solid is fully dissolved or it is clear that no more solid will dissolve.

-

Record the total volume of solvent required to dissolve the solid.

-

Calculate the approximate solubility in mg/mL.

-

The logical flow for this experimental workflow is illustrated in the following diagram:

Caption: Workflow for determining the solubility of this compound.

Conclusion

The physical properties of this compound are foundational to its application in research and development. While comprehensive experimental data for this specific isomer remains to be broadly published, this guide provides a framework for its characterization based on established analytical techniques and predicted values from reliable chemical databases. For researchers and drug development professionals, the protocols and data presented herein serve as a critical starting point for incorporating this versatile building block into their synthetic strategies. As with any chemical compound, it is imperative to verify these properties through rigorous in-house experimentation to ensure the accuracy and reproducibility of scientific outcomes.

References

- Aribo Biotechnology. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Solubility of 2,5-Dibromopyridin-4-amine

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the landscape of modern pharmaceutical and materials science, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's utility, particularly in drug development where it directly influences bioavailability, formulation, and efficacy. This guide provides a comprehensive technical overview of the solubility of 2,5-Dibromopyridin-4-amine, a halogenated pyridine derivative of interest. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility profile. We will delve into the theoretical underpinnings of its expected solubility, provide detailed experimental protocols for its determination, and discuss the critical interpretation of the resulting data.

Physicochemical Profile of this compound

This compound is a substituted pyridine with the following structure:

Molecular Formula: C₅H₄Br₂N₂ Molecular Weight: 251.91 g/mol

The solubility of this compound is governed by the interplay of its constituent functional groups:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can participate in hydrogen bonding.[1] The aromatic nature of the ring allows for potential π-π stacking interactions.

-

Amino Group (-NH₂): The primary amine group is capable of both donating and accepting hydrogen bonds, which generally enhances solubility in polar protic solvents like water and alcohols.[2]

-

Bromo Substituents (-Br): The two bromine atoms are electron-withdrawing and increase the molecule's lipophilicity. Halogens can participate in halogen bonding, a non-covalent interaction that can influence solubility in specific solvents.[3]

The presence of both a hydrophilic amino group and lipophilic bromo substituents suggests that this compound will exhibit a nuanced solubility profile, with potential solubility in a range of polar and non-polar organic solvents.

Predicted Qualitative Solubility

Based on the structural features, a qualitative prediction of solubility in common laboratory solvents can be made. These predictions should always be confirmed experimentally.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The amino group can form hydrogen bonds with water, but the overall lipophilicity from the dibrominated ring will limit solubility.[2] |

| Methanol, Ethanol | Soluble | The alkyl chains of the alcohols can interact with the pyridine ring, while the hydroxyl groups can form hydrogen bonds with the amino group. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a powerful, highly polar solvent capable of solvating a wide range of organic compounds. A similar compound, 2-Amino-5-bromopyridine, is reported to be soluble at 10 mM in DMSO.[4] |

| Acetonitrile | Soluble | Acetonitrile is a polar apathetic solvent that should effectively dissolve the compound through dipole-dipole interactions.[5] | |

| Dichloromethane (DCM) | Sparingly to Moderately Soluble | DCM has a moderate polarity and may exhibit some ability to dissolve the compound.[5] | |

| Non-polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π interactions with the pyridine ring, but the polarity difference will limit solubility.[5] |

| Hexane | Insoluble | As a non-polar aliphatic hydrocarbon, hexane is unlikely to dissolve the polar this compound.[5] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The most reliable method for determining the thermodynamic solubility of a compound is the shake-flask method, as described by Higuchi and Connors.[6] This method establishes equilibrium between the solid compound and the solvent, providing a measure of the true thermodynamic solubility.

Rationale Behind the Shake-Flask Method

The core principle of this method is to create a saturated solution in the presence of an excess of the solid solute. By allowing the system to reach equilibrium, the concentration of the dissolved solute in the liquid phase represents the thermodynamic solubility at that specific temperature. The subsequent separation of the solid and liquid phases, followed by quantification of the solute in the liquid phase, provides the solubility value.[7]

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, acetonitrile, DMSO)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled incubator or water bath

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF, depending on solvent compatibility)

-

Autosampler vials for analysis

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of labeled glass vials. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator. Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[7] It is advisable to perform a time-to-equilibrium study beforehand.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.[6][7]

-

Sample Preparation for Analysis: Immediately dilute the filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV. The concentration of this compound in the original saturated solution is calculated by applying the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the obtained solubility data, the following checks should be incorporated:

-

Visual Confirmation of Excess Solid: At the end of the equilibration period, there must be a visible amount of undissolved solid in each vial.

-

Mass Balance: As a confirmatory step, the amount of undissolved solid can be collected, dried, and weighed to compare with the initial amount.[8]

-

Approaching Equilibrium from Supersaturation: For rigorous studies, solubility can also be determined by approaching equilibrium from a supersaturated state. This is achieved by preparing a solution at a higher temperature and then allowing it to cool and equilibrate at the target temperature. The solubility values obtained from both undersaturation and supersaturation should converge.

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Determination Workflow.

Kinetic Solubility Determination

For high-throughput screening in early drug discovery, kinetic solubility is often measured. This method is faster but may not represent the true thermodynamic equilibrium.[6]

Rationale for Kinetic Solubility

Kinetic solubility measures the concentration at which a compound precipitates from a solution when the solvent is rapidly changed, typically from a DMSO stock solution to an aqueous buffer. It provides an indication of how readily a compound might precipitate under non-equilibrium conditions, which can be relevant for in vitro assays.

Experimental Protocol for Kinetic Solubility

Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

-

Precipitation Induction: Add an aqueous buffer (e.g., phosphate-buffered saline) to each well to induce precipitation.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.

-

Analysis: Measure the turbidity of each well using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation using a plate-based UV-Vis spectrophotometer or HPLC.[6]

Logical Relationship Diagram

Caption: Comparison of Thermodynamic and Kinetic Solubility.

Safety Precautions

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the solid compound and prepare solutions in a well-ventilated laboratory hood.

-

Waste Disposal: Dispose of all waste in accordance with local, state, and federal regulations.

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. While pre-existing comprehensive data is scarce, this guide provides the theoretical framework and detailed, actionable protocols for its determination. By employing the robust shake-flask method for thermodynamic solubility and considering kinetic solubility for screening purposes, researchers can generate reliable data to inform downstream applications. Adherence to the principles of experimental design, self-validation, and safety will ensure the generation of high-quality, trustworthy solubility data.

References

- Quora. (2021, December 12). How do you determine the solubility of a solid?

- IntechOpen. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.

- ResearchGate. (n.d.). The Experimental Determination of Solubilities.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.

- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.

- Angene Chemical. (2021, May 1). Safety Data Sheet - 2,6-Dibromopyridin-4-amine.

- PubChem. (n.d.). 2,5-Dibromopyridin-3-amine.

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine.

- Solubility of Things. (n.d.). Pyridine.

- Science. (2022, November 18). Halogenation of the 3-position of pyridines through Zincke imine intermediates.

- PMC. (n.d.). Selective Halogenation of Pyridines Using Designed Phosphine Reagents.

- Solubility of Things. (n.d.). 4-Aminopyridine.

- Organic Syntheses. (2024, December 18). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine.

- YouTube. (2014, March 3). ES: The Solubility of the Halogens.

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. quora.com [quora.com]

- 9. fishersci.com [fishersci.com]

- 10. 2,6-Dibromopyridin-4-amine | C5H4Br2N2 | CID 14091041 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. angenechemical.com [angenechemical.com]

An In-Depth Technical Guide to the NMR Spectroscopic Data of 2,5-Dibromopyridin-4-amine

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,5-Dibromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis for the predicted spectral features, offering insights grounded in the principles of substituent effects on aromatic systems. Furthermore, a detailed, self-validating experimental protocol for the acquisition and analysis of NMR data for this compound is presented.

Introduction: The Role of NMR in the Structural Elucidation of Substituted Pyridines

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of molecular structure.[1] For substituted pyridine derivatives, such as this compound, NMR provides critical information regarding the electronic environment of each proton and carbon atom, confirming the substitution pattern and overall purity of the compound. The diamagnetic anisotropy of the pyridine ring, coupled with the electronic effects of substituents, gives rise to a characteristic and predictable set of chemical shifts and coupling constants.[2][3]

Predicted ¹H and ¹³C NMR Spectra of this compound

The chemical structure of this compound, with the conventional numbering of the pyridine ring, is depicted below. The prediction of the ¹H and ¹³C NMR spectra is based on the analysis of substituent effects and data from analogous compounds.[4][5]

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region for the two remaining protons on the pyridine ring, H-3 and H-6. The amino group protons (-NH₂) will likely appear as a broad singlet.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-6 | ~8.0 - 8.3 | Singlet | - | Deshielded due to proximity to the electronegative nitrogen atom. |

| H-3 | ~7.8 - 8.1 | Singlet | - | Influenced by the ortho-bromine and para-amino group. |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | Chemical shift is concentration and solvent dependent; broadening due to quadrupole effects and exchange. |

Causality of Predicted ¹H Chemical Shifts:

-

H-6: The proton at the C-6 position is adjacent to the nitrogen atom, which exerts a strong deshielding effect, shifting its resonance downfield.[1]

-

H-3: The chemical shift of H-3 is influenced by the opposing effects of the ortho-bromine atom (deshielding inductive effect) and the para-amino group (shielding resonance effect).

-

-NH₂: The protons of the amino group are exchangeable, and their chemical shift is highly dependent on the solvent, temperature, and concentration. In a non-protic solvent like DMSO-d₆, these protons are more likely to be observed as a distinct, albeit broad, signal.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals for the five carbon atoms of the pyridine ring. The chemical shifts are influenced by the electronegativity of the nitrogen and the substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-4 | ~150 - 155 | Attached to the electron-donating amino group, resulting in a downfield shift. |

| C-2 | ~140 - 145 | Attached to a bromine atom and adjacent to the nitrogen, leading to a downfield shift. |

| C-6 | ~148 - 152 | Adjacent to the nitrogen atom, causing significant deshielding. |

| C-5 | ~105 - 110 | Attached to a bromine atom and influenced by the ortho-amino group. |

| C-3 | ~110 - 115 | Shielded by the para-amino group's electron-donating resonance effect. |

Causality of Predicted ¹³C Chemical Shifts:

-

The chemical shifts of the pyridine ring carbons are significantly influenced by the electronegative nitrogen atom, with C-2 and C-6 generally appearing most downfield in unsubstituted pyridine.[1]

-

The bromine atoms cause a downfield shift on the directly attached carbons (C-2 and C-5) due to their inductive effect.

-

The amino group at C-4 is a strong electron-donating group through resonance, which is expected to cause a significant downfield shift at C-4 and an upfield shift at the ortho (C-3, C-5) and para (relative to the nitrogen, C-4 itself) positions. However, the direct attachment to the nitrogen-bearing ring complicates simple additive predictions.[5]

Experimental Protocol for NMR Data Acquisition and Analysis

This section provides a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Caption: Experimental workflow for NMR data acquisition and analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR and 30-50 mg for ¹³C NMR.

-

Select a suitable deuterated solvent that ensures complete dissolution. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to the polarity of the analyte and its ability to facilitate the observation of -NH₂ protons. Chloroform-d (CDCl₃) is an alternative.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.

-

Gently vortex the tube to ensure the solution is homogeneous.

-

-

NMR Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans (NS): 16-64, depending on concentration.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 2-4 seconds.

-

Spectral Width (SW): -2 to 12 ppm.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans (NS): 1024-4096 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2 seconds.

-

Acquisition Time (AQ): 1-2 seconds.

-

Spectral Width (SW): 0 to 180 ppm.

-

Temperature: 298 K (25 °C).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to remove distortions.

-

Reference the chemical shift axis to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or to an internal standard like Tetramethylsilane (TMS) at 0.00 ppm.

-

For the ¹H spectrum, integrate the peaks to determine the relative proton ratios.

-

Identify and label the chemical shifts of all significant peaks.

-

Conclusion

The structural elucidation of this compound can be confidently achieved through the application of ¹H and ¹³C NMR spectroscopy. The predicted chemical shifts and coupling patterns, based on established principles of substituent effects in pyridine systems, provide a robust framework for the interpretation of experimental data. The detailed protocol provided herein offers a reliable methodology for obtaining high-quality NMR spectra, ensuring the accurate characterization of this important chemical entity for research and development endeavors. For unambiguous assignments, especially in cases of close or overlapping signals, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

References

- Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(5), 949-957. [Link][4][6]

- Semantic Scholar.

- MDPI. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(11), 946-958. [Link][5]

- DTIC. (1989). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link][8]

- Abraham, R. J., et al. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873. [Link][2]

- AIP Publishing. (1965). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 43(10), 3442-3446. [Link][3]

- ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link][9]

- PubChem. 4-Amino-3,5-dibromopyridine. [Link][13]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

1H NMR spectrum of 2,5-Dibromopyridin-4-amine

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dibromopyridin-4-amine

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into molecular structure. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a polysubstituted heterocyclic compound of interest in synthetic and medicinal chemistry. By dissecting the theoretical principles that govern the chemical shifts and coupling patterns of substituted pyridines, this document serves as a practical resource for researchers, scientists, and drug development professionals. We will explore the synergistic electronic effects of the bromo and amino substituents on the pyridine ring, present a robust protocol for data acquisition, and provide a thorough interpretation of the resulting spectrum.

Theoretical Principles: Understanding the ¹H NMR of a Substituted Pyridine

The ¹H NMR spectrum of a substituted pyridine is a direct reflection of its unique electronic landscape. The nitrogen heteroatom and the attached functional groups each exert distinct influences on the chemical environment of the ring protons.

The Pyridine Ring: An Electron-Deficient Aromatic System

Pyridine is an aromatic heterocycle featuring a conjugated system of six π-electrons delocalized across the planar ring.[1] Unlike benzene, the electron density is not uniform. The highly electronegative nitrogen atom exerts a significant inductive effect, withdrawing electron density from the ring. This makes the pyridine ring electron-deficient, particularly at the α (C2, C6) and γ (C4) positions. As a result, the protons on an unsubstituted pyridine ring are "deshielded" and resonate at a higher chemical shift (further downfield) compared to benzene protons.[2]

-

α-protons (H2, H6): Most deshielded (δ 8.5-8.8 ppm) due to proximity to the nitrogen.[2]

-

γ-proton (H4): Intermediate chemical shift (δ 7.5-7.8 ppm).[2]

-

β-protons (H3, H5): Most shielded relative to other ring protons (δ 7.1-7.5 ppm).[2]

Influence of Substituents in this compound

In this compound, the two remaining ring protons, H-3 and H-6, are influenced by three different substituents, leading to distinct chemical shifts.

-

Amino (-NH₂) Group at C4: The amino group is a powerful electron-donating group (EDG) through resonance. It increases electron density in the ring, particularly at the ortho (C3, C5) and para (C6, relative to the C2 position) positions. This "shielding" effect tends to shift proton signals upfield (to lower ppm values).[3]

-

Bromo (-Br) Groups at C2 and C5: Halogens are electron-withdrawing groups (EWGs) via induction due to their high electronegativity. This effect deshields nearby protons, causing their signals to shift downfield.

-

Combined Effects: The final chemical shift of each proton is a net result of these competing electronic influences. For H-6, the powerful deshielding from the adjacent nitrogen atom is the dominant factor. For H-3, the shielding from the ortho amino group is counteracted by the deshielding from the adjacent bromine at C2.

Spin-Spin Coupling (J-coupling)

Spin-spin coupling, observed as the splitting of a signal into a multiplet, arises from the interaction of non-equivalent protons on adjacent carbons. The magnitude of this interaction is given by the coupling constant, J, measured in Hertz (Hz). In aromatic systems like pyridine, the coupling constants are characteristic of the proton-proton relationship:[2][4]

-

³J (ortho): Coupling between protons on adjacent carbons (e.g., H2-H3). Typically 4-6 Hz.[2]

-

⁴J (meta): Coupling between protons separated by three bonds (e.g., H2-H4). Typically 1-3 Hz.[2][5]

-

⁵J (para): Coupling between protons separated by four bonds (e.g., H2-H5). Typically 0-1 Hz.[2]

In this compound, the remaining protons at C3 and C6 are separated by three bonds and a nitrogen atom, and thus have no adjacent ring protons to couple with. Therefore, they are expected to appear as singlets.

The Labile Amine Protons (-NH₂)

The protons of the amino group are exchangeable and their signal can be highly variable.[6]

-

Chemical Shift: The position is concentration and solvent-dependent, often appearing as a broad signal.[7][8]

-

Broadening: The rate of chemical exchange and quadrupolar coupling with the ¹⁴N nucleus can cause the peak to broaden significantly. In some solvents like DMSO-d₆, which slows proton exchange, the signal can be sharper.[9]

-

Confirmation: The identity of an -NH₂ peak can be confirmed by adding a few drops of deuterium oxide (D₂O) to the NMR tube. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to diminish or disappear from the spectrum.[10]

Experimental Protocol for Data Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

For unambiguous assignment of the amine protons, prepare a second identical sample to which a drop of D₂O can be added later.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent. This step is critical for maintaining a stable magnetic field.

-

Shim the magnetic field to optimize its homogeneity. This is achieved by adjusting the shim coils to minimize the line width and improve the shape of a reference signal (e.g., the residual solvent peak), ensuring high resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans (e.g., 8 to 16) should be averaged to achieve an adequate signal-to-noise ratio.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 10 ppm).

-

Apply a 90° pulse angle to maximize signal intensity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase-correct the spectrum to ensure all peaks are in the pure absorption mode (positive and upright).

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Experimental Workflow Diagram

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound is simple, consisting of three distinct signals.

Molecular Structure:

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. reddit.com [reddit.com]

An In-depth Technical Guide to the ¹³C NMR of 2,5-Dibromopyridin-4-amine

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2,5-Dibromopyridin-4-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation of this substituted pyridine. By synthesizing fundamental principles with field-proven insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this and similar heterocyclic compounds.

Introduction: The Role of ¹³C NMR in Heterocyclic Chemistry

In the landscape of modern organic chemistry and pharmaceutical development, unambiguous structure determination is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this process, with ¹³C NMR providing direct insight into the carbon skeleton of a molecule. For heterocyclic compounds like this compound, which form the core of countless pharmaceutical agents and research chemicals, ¹³C NMR is indispensable. Each carbon atom within the molecule exists in a unique electronic environment, and ¹³C NMR acts as a precise probe of these environments, revealing a distinct signal for each non-equivalent carbon.

This guide focuses specifically on this compound, a molecule presenting a fascinating case study in spectral interpretation. The pyridine ring's inherent electronic properties are significantly modulated by three substituents: the electronegative ring nitrogen, a potent electron-donating amino group at the 4-position, and two bromine atoms at the 2- and 5-positions. Understanding the interplay of these competing electronic effects—inductive withdrawal, resonance donation, and heavy-atom shielding—is the key to accurately assigning the ¹³C NMR spectrum and, by extension, confirming the molecular structure.

Theoretical Principles: Predicting the ¹³C Chemical Shifts

The chemical shift (δ) of a carbon nucleus is determined by the local magnetic field it experiences, which is a sum of the strong external magnetic field of the spectrometer and weaker, localized fields generated by the surrounding electron density. High electron density shields the nucleus, resulting in a lower chemical shift (upfield), while low electron density deshields it, causing a shift to a higher value (downfield).

To predict the spectrum of this compound, we must start with the base values for pyridine and then consider the additive effects of the substituents.

-

Pyridine Base Values: The unsubstituted pyridine ring provides our baseline. The carbon atoms adjacent to the electronegative nitrogen (C2/C6) are significantly deshielded, while C4 is moderately deshielded and C3/C5 are the most shielded.[1][2]

-

C2/C6: ~150 ppm

-

C4: ~136 ppm

-

C3/C5: ~124 ppm

-

-

Substituent Effects:

-

Amino Group (-NH₂ at C4): As a strong electron-donating group (EDG), the amino group increases electron density through resonance, particularly at the ipso (C4) and ortho (C3, C5) positions.[3][4] This causes a significant upfield shift (shielding) for these carbons. The effect on the meta positions (C2, C6) is minimal.

-

Bromine Atoms (-Br at C2 & C5): Halogens exhibit a dual nature. They are inductively electron-withdrawing, which deshields the attached (ipso) carbon. However, a competing "heavy atom effect" introduces significant shielding, often dominating and causing a net upfield shift for the carbon directly bonded to the bromine.[5] Furthermore, bromine deshields the ortho and para carbons through its inductive effect.

-

Predicted Chemical Shift Assignments:

By combining these effects, we can logically predict the chemical shift for each carbon in this compound. The following table summarizes these predictions. It is crucial to recognize these as estimations; the true values can be influenced by solvent choice and intermolecular interactions.[5]

| Carbon Atom | Base Value (Pyridine) | Influence of -NH₂ (at C4) | Influence of -Br (at C2) | Influence of -Br (at C5) | Predicted Environment & Shift (ppm) |

| C2 | ~150 ppm (Deshielded by N) | Meta (minor) | Ipso (Heavy atom shielding) | Meta (minor) | Shielded by Br, Deshielded by N. Expected in the 140-145 ppm range. |

| C3 | ~124 ppm | Ortho (Strong shielding) | Ortho (Deshielding) | Para (Deshielding) | Dominated by strong shielding from -NH₂. Expected significantly upfield, around 110-115 ppm . |

| C4 | ~136 ppm | Ipso (Strong shielding) | Meta (minor) | Meta (minor) | Strongly shielded by attached -NH₂. Expected significantly upfield, around 145-155 ppm (note: ipso-amino shifts can be complex). |

| C5 | ~124 ppm | Ortho (Strong shielding) | Para (Deshielding) | Ipso (Heavy atom shielding) | Shielded by both -NH₂ and Br. Expected to be the most upfield carbon, around 105-110 ppm . |

| C6 | ~150 ppm (Deshielded by N) | Meta (minor) | Meta (minor) | Ortho (Deshielding) | Strongly deshielded by N and Br. Expected to be the most downfield signal, around 150-155 ppm . |

Experimental Protocol: A Self-Validating Workflow

Adherence to a robust and well-documented protocol is essential for acquiring high-quality, reproducible ¹³C NMR data. This section outlines a validated workflow, explaining the causality behind each step to ensure trustworthiness.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample.

-

Determine Sample Quantity: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, a concentration of 50-100 mg of this compound is recommended.[6] The low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C necessitate a more concentrated sample compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time.[7]

-

Select Deuterated Solvent: Choose a deuterated solvent in which the compound is fully soluble. DMSO-d₆ is an excellent choice as it is a polar aprotic solvent that readily dissolves many amines and aromatic compounds. Its ¹³C signal appears as a characteristic septet at ~39.5 ppm, which can serve as an internal reference. Alternatively, CDCl₃ can be used, with its triplet appearing at ~77.16 ppm.

-

Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean vial.[8] Vigorous mixing or gentle vortexing may be required.[6] Crucially, the solution must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines.

-

Labeling: Clearly label the NMR tube with the sample identity and solvent. Use a labeling tape wrapped around the tube; do not write directly on the glass.[9]

NMR Data Acquisition

The following parameters are optimized for a typical 400 MHz spectrometer and serve as an authoritative starting point.

-

Lock and Shim: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Set Acquisition Parameters:

-

Experiment: Select a standard proton-decoupled ¹³C experiment (Pulse Program: zgpg30 or zgdc30 on Bruker systems). This decouples the protons, causing all carbon signals to appear as singlets and provides a Nuclear Overhauser Effect (NOE) enhancement, boosting signal intensity.[10][11]

-

Pulse Angle (P1): Set to a 30-degree flip angle. A 90-degree pulse provides maximum signal per scan but requires a long relaxation delay (5x T₁). A 30-degree pulse provides excellent signal while allowing for a much shorter delay, maximizing signal acquisition over time, which is critical for insensitive ¹³C nuclei.[12]

-

Acquisition Time (AQ): Set to 1.0-2.0 seconds. This determines the digital resolution of the spectrum.

-

Relaxation Delay (D1): Set to 2.0 seconds. This is the time allowed for nuclear spins to relax back to equilibrium before the next pulse. A 2.0s delay combined with the acquisition time is a robust compromise for most carbons in a small molecule.[10] Note that quaternary carbons often have longer relaxation times and may appear weaker.

-

Number of Scans (NS): Start with 1024 scans. This number can be increased in multiples of two (2048, 4096) to improve the signal-to-noise ratio if the signals are weak. Halving the sample concentration requires quadrupling the number of scans for the same signal-to-noise.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio, then perform the Fourier transform.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction algorithm to ensure the baseline is flat.

-

Referencing: Calibrate the chemical shift axis. Set the central peak of the solvent multiplet to its known value (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).

Visualization of the Analytical Workflow

To provide a clear overview of the process from sample to result, the following workflow diagram is presented.

Caption: Workflow for the ¹³C NMR analysis of this compound.

Conclusion

The ¹³C NMR spectrum of this compound offers a rich dataset for the practice of structural elucidation. A thorough understanding of the competing electronic effects of the nitrogen heteroatom, the electron-donating amino group, and the inductively withdrawing bromine atoms allows for a confident prediction and assignment of the carbon signals. By following the detailed, validated experimental protocol outlined in this guide, researchers can reliably acquire high-quality spectra. This document serves not only as a specific guide for the title compound but also as a framework for approaching the NMR analysis of other complex, substituted heterocyclic systems, reinforcing the principles of scientific integrity and experimental robustness.

References

- Kleinpeter, E., et al. (2003). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.

- Yüksek, H., et al. (2020). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.

- University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default ¹³C Parameters. NMR Facility. [Link]

- Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.

- Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy. Wiley. (General reference for substituent effects).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. (General reference for NMR principles).

- UCL. (n.d.). NMR Sample Preparation.

- Iowa State University. (n.d.). NMR Sample Preparation.

- CEINSTRUM. (n.d.).

- Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

- Duddeck, H. (2018). Acquiring 1 H and 13 C Spectra. In Structure Elucidation by Modern NMR. (A general reference for acquisition parameters).

- University of Ottawa. (n.d.). How to Prepare Samples for NMR. [Link]

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General reference for advanced NMR techniques).

- University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. [Link]

- Jackowski, K., et al. (2007).

- Gawinecki, R., et al. (2002).

Sources

- 1. testbook.com [testbook.com]

- 2. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds | MDPI [mdpi.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. nmr.ceitec.cz [nmr.ceitec.cz]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 12. books.rsc.org [books.rsc.org]

Introduction: The Significance of Substituted Pyridines

An In-Depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 2,5-Dibromopyridin-4-amine

Abstract: This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the synthesis, single-crystal growth, and crystallographic analysis of this compound. While a definitive published crystal structure is not yet publicly available, this document leverages established methodologies and comparative analysis of analogous structures, particularly 2,5-dibromopyridine, to predict its structural characteristics. We present detailed, field-proven protocols and explain the causal reasoning behind experimental choices, offering a complete roadmap for elucidating the solid-state architecture of this valuable synthetic intermediate.

Polyfunctional pyridine derivatives are foundational building blocks in modern medicinal chemistry and materials science.[1] Their ability to participate in a wide array of chemical transformations, including metal-halogen exchange and palladium-catalyzed cross-coupling reactions, makes them invaluable for constructing complex molecular architectures.[1][2] this compound (Figure 1) is a key intermediate, possessing multiple reactive sites: two bromine atoms amenable to sequential functionalization and an amino group that can be modified or used to direct intermolecular interactions.[2]

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state—the crystal structure—is paramount. It governs critical physicochemical properties such as solubility, stability, and bioavailability, which are essential parameters in drug development. Furthermore, the strategic placement of functional groups, like the amino group in this case, can introduce specific, directional intermolecular interactions, such as hydrogen bonds, which can be exploited in crystal engineering and the design of co-crystals.

This guide provides a predictive analysis and a practical workflow to determine the crystal structure of this compound, from initial synthesis to final structural elucidation.

Part 1: Synthesis and Purification of this compound

To obtain high-quality single crystals, starting with exceptionally pure material is non-negotiable. Impurities can inhibit crystal nucleation and growth, leading to amorphous solids or poorly diffracting crystals. The proposed synthesis is adapted from established methods for the bromination of aminopyridines.[3]

Proposed Synthetic Pathway

The most direct route involves the selective dibromination of 4-aminopyridine using a controlled brominating agent like N-Bromosuccinimide (NBS).

// Nodes Start [label="4-Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent [label="N-Bromosuccinimide (NBS)\nDichloromethane (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Product [label=" Bromination \n (2.3 eq. NBS, 24h, RT) ", headport="w", tailport="e"]; Reagent -> Product [headport="n"]; }

Figure 1. Proposed synthesis of this compound.

Experimental Protocol: Synthesis

Causality: The choice of N-Bromosuccinimide (NBS) over liquid bromine provides a safer and more controlled reaction, minimizing over-bromination and side-product formation. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the starting material while allowing the succinimide byproduct to be easily separated.

-

Preparation: To a suspension of 4-aminopyridine (1.0 eq.) in dichloromethane (10 mL per 2.0 mmol of starting material), add a solution of N-Bromosuccinimide (2.3 eq.) in dichloromethane (30 mL) dropwise over 1 hour at room temperature.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane/ethyl acetate (1:1) eluent system.

-

Workup: Upon completion, remove the solvent under reduced pressure. The resulting residue will contain the desired product and succinimide.

-

Purification: Purify the crude mixture via silica gel column chromatography, eluting with a hexane/ethyl acetate gradient. This step is critical for removing any unreacted starting material, mono-brominated species, and succinimide.

-

Final Product: Combine the product-containing fractions and evaporate the solvent to yield this compound as a solid.[3] Verify purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂ | [4] |

| Molecular Weight | 251.91 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | >98% (required for crystallization) | [4] |

| InChI Key | MNGXHTUVJIPLKB-UHFFFAOYSA-N | [4] |

Table 1. Key Chemical Properties of this compound.

Part 2: Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. It is an empirical process requiring the screening of various solvents and conditions.

Protocol: Crystallization Screening

Causality: The goal is to find conditions where the compound's solubility is marginal, allowing molecules to slowly and orderly deposit onto a growing crystal lattice. Slow evaporation is a robust starting technique for unknown compounds.

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, and mixtures thereof).

-

Sample Preparation: In small, clean vials, prepare saturated or near-saturated solutions of the purified product in each test solvent at room temperature. Use a small amount of material (5-10 mg).

-

Slow Evaporation: Cover the vials with a cap or parafilm containing a few pinholes. This allows the solvent to evaporate over several days to weeks.

-

Observation: Place the vials in a vibration-free environment and monitor them periodically for the formation of well-defined, single crystals.

// Nodes Start [label="Pure Compound (>98%)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Select Solvents\n(e.g., EtOH, EtOAc, DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Saturated\nSolutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Evap [label="Slow Evaporation\n(Perforated Cap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Vibration-Free\nIncubation (Days-Weeks)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result [label="Single Crystals Formed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; NoResult [label="Amorphous Solid / No Crystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Solvent -> Prepare; Prepare -> Evap; Evap -> Incubate; Incubate -> Result [label="Success"]; Incubate -> NoResult [label="Failure"]; NoResult -> Solvent [label="Retry with\nnew solvent system"]; }

Figure 2. Workflow for single-crystal growth via slow evaporation.

Part 3: X-ray Diffraction and Structure Elucidation

Once a suitable crystal is obtained, its structure can be determined using single-crystal X-ray diffraction.

Protocol: Data Collection and Structure Solution

This protocol follows standard crystallographic procedures.[5]

-

Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.4 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen (e.g., 100 K) on an automated X-ray diffractometer. The cold stream minimizes thermal motion and radiation damage. Collect a full sphere of diffraction data using Mo Kα radiation.

-

Data Reduction: Process the raw diffraction images to integrate the reflection intensities and apply corrections for absorption.

-

Structure Solution: Use direct methods (e.g., SHELXS) to solve the phase problem and obtain an initial electron density map.[6]

-

Structure Refinement: Refine the atomic positions and displacement parameters against the experimental data (e.g., using SHELXL) to achieve the best possible fit.[6]

// Nodes Crystal [label="Mount Single Crystal", fillcolor="#F1F3F4", fontcolor="#202124"]; Collect [label="Collect Diffraction Data\n(Diffractometer, 100 K)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reduce [label="Data Reduction\n(Integration & Correction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solve [label="Structure Solution\n(Direct Methods, e.g., SHELXS)", fillcolor="#FBBC05", fontcolor="#202124"]; Refine [label="Structure Refinement\n(Least-Squares, e.g., SHELXL)", fillcolor="#FBBC05", fontcolor="#202124"]; Final [label="Final Crystal Structure\n(CIF File)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Crystal -> Collect; Collect -> Reduce; Reduce -> Solve; Solve -> Refine; Refine -> Final; }

Figure 3. Workflow for single-crystal X-ray structure determination.

Part 4: Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can make robust predictions by analyzing the published structure of 2,5-Dibromopyridine and considering the electronic and steric influence of the 4-amino group.[6]

Comparative Analysis with 2,5-Dibromopyridine

The crystal structure of 2,5-Dibromopyridine is well-characterized.[6] It provides a baseline for understanding the packing motifs that the dibrominated pyridine core prefers.

| Parameter | 2,5-Dibromopyridine (Experimental) | This compound (Predicted) |

| Crystal System | Orthorhombic | Orthorhombic or Monoclinic |

| Space Group | Pna2₁ | Centrosymmetric or non-centrosymmetric |

| a (Å) | 6.1063 | TBD |

| b (Å) | 6.5442 | TBD |

| c (Å) | 15.8196 | TBD |

| V (ų) | 632.17 | TBD |

| Z | 4 | 4 or 8 |

| Key Interactions | C-H···N hydrogen bonds, Br···Br interactions (3.89-3.94 Å), π–π stacking (4.12 Å) | N-H···N hydrogen bonds , Br···Br interactions, π–π stacking |

Table 2. Comparison of Crystallographic Data for 2,5-Dibromopyridine and Predicted Data for this compound.[6]

Predicted Supramolecular Assembly

The introduction of the 4-amino group is the single most important structural change. This group is a potent hydrogen bond donor and will likely dominate the intermolecular interactions, forming robust synthons that dictate the overall crystal packing.

We predict the following key interactions:

-

N-H···N Hydrogen Bonding: The primary and most influential interaction will be hydrogen bonds between the amino group (donor) of one molecule and the pyridine nitrogen (acceptor) of a neighboring molecule. This is a classic, strong interaction in pyridine chemistry that often leads to the formation of infinite chains or discrete dimers.

-

Br···Br Interactions: Halogen bonding, as observed in the 2,5-dibromopyridine structure, is also expected.[6] These weaker, directional interactions will likely connect the primary hydrogen-bonded motifs into a 3D network.

-

π–π Stacking: The aromatic pyridine rings are expected to stack in an offset, face-to-face manner to maximize favorable quadrupole interactions, similar to what is seen in the parent 2,5-dibromopyridine structure.[6]

// Define the molecule node node [shape=ellipse, style=filled, fixedsize=true, width=2.5, height=1.5]; M1 [label="this compound\n(Molecule A)", fillcolor="#F1F3F4", fontcolor="#202124"]; M2 [label="this compound\n(Molecule B)", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,0!"]; M3 [label="this compound\n(Molecule C)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,3!"]; M4 [label="this compound\n(Molecule D)", fillcolor="#F1F3F4", fontcolor="#202124", pos="5,3!"];

// Edges representing interactions M1 -> M2 [style=dashed, color="#EA4335", label=" N-H···N Hydrogen Bond ", fontcolor="#202124", fontsize=10]; M3 -> M4 [style=dashed, color="#EA4335", label=" N-H···N Hydrogen Bond ", fontcolor="#202124", fontsize=10]; M1 -> M3 [style=dotted, color="#4285F4", label=" π-π Stacking ", fontcolor="#202124", fontsize=10]; M2 -> M4 [style=dotted, color="#4285F4", label=" π-π Stacking ", fontcolor="#202124", fontsize=10]; M2 -> M3 [style=dashed, color="#34A853", constraint=false, label=" Br···Br Interaction ", fontcolor="#202124", fontsize=10]; }

Figure 4. Predicted intermolecular interactions in the crystal lattice.

Conclusion and Outlook

This compound is a synthetic building block with significant potential in drug discovery and materials science. Elucidating its crystal structure is a critical step in harnessing this potential. This guide provides a comprehensive, scientifically-grounded roadmap for achieving this goal. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals. The subsequent X-ray analysis, guided by the predictive insights based on analogous structures, will reveal the precise supramolecular architecture governed by a synergy of strong N-H···N hydrogen bonds, halogen bonds, and π–π stacking. This structural knowledge will empower scientists to make more informed decisions in the design of next-generation pharmaceuticals and functional materials.

References

- Ali, M. A., & Al-Far, R. M. (2009). 2,5-Dibromopyridine. Acta Crystallographica Section E: Structure Reports Online, 65(4), o843. [Link]

- ResearchGate. (2018).

- National Institutes of Health. (2023). Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. ACS Omega. [Link]

- MDPI. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(21), 6667. [Link]

- Google Patents. (2015). CN105061301A - Synthesis method of 2,5-dibromopyridine.

- ResearchGate. (2015).

- National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 8, 16723. [Link]

- Sonavane, S., Deshmukh, G., Wakchaure, S., & Deshmukh, S. (2021). An improved, practical, reliable and scalable synthesis of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

- Angene. (n.d.). The Synthesis and Applications of 2,5-Dibromopyridine-3,4-diamine in Modern Chemistry.

- PubChem. (n.d.). 2,6-Dibromopyridin-4-amine.

- PubChem. (n.d.). 2,5-Dibromopyridin-3-amine.

- ResearchGate. (2002). Synthesis, characterisation and crystal structure of 2-aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) and bis(2-aminopyridinium)

- PubChem. (n.d.). 2,5-Dichloropyrimidin-4-amine.

Sources

A Senior Application Scientist's Technical Guide to the Safe Handling of 2,5-Dibromopyridin-4-amine and Its Isomers